molecular formula C18H11ClN4O2S B11394309 N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11394309
M. Wt: 382.8 g/mol
InChI Key: JYVXFUXSGWOQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a novel chemical entity designed for advanced pharmaceutical and microbiological research. This compound belongs to the benzothiazole class, a scaffold extensively documented in scientific literature for its significant and diverse biological activities . Its molecular structure, which integrates a chlorobenzothiazole moiety, is strategically engineered to enhance its potential as a core pharmacophore in drug discovery. Chlorine-containing heterocycles are a prominent feature in modern medicinal chemistry, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring their critical role in optimizing drug-target interactions and improving pharmacokinetic properties . This compound is of particular interest in the development of new antimicrobial agents. Research on structurally similar benzothiazole derivatives has demonstrated moderate to good inhibitory activity against a range of Gram-positive bacteria (e.g., Staphylococcus aureus ) and Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa ), as well as various fungal strains . Furthermore, the benzothiazole core is a recognized privileged structure in antiviral discovery. Recent studies highlight its potential against viruses such as Dengue and Hepatitis C, where it can act as an inhibitor targeting key viral enzymes like proteases (e.g., DENV NS2B/NS3) and helicases . This makes the compound a valuable probe for investigating broad-spectrum antiviral therapies. This product is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. It is an essential tool for scientists engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and high-throughput screening campaigns aimed at combating microbial resistance and emerging viral pathogens.

Properties

Molecular Formula

C18H11ClN4O2S

Molecular Weight

382.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C18H11ClN4O2S/c19-11-6-7-13-15(10-11)26-18(20-13)21-17(25)16-14(24)8-9-23(22-16)12-4-2-1-3-5-12/h1-10H,(H,20,21,25)

InChI Key

JYVXFUXSGWOQRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Benzothiazole Intermediate Synthesis

The preparation begins with the synthesis of 6-chloro-1,3-benzothiazol-2-amine, a precursor formed via cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide under acidic conditions. Alternative routes involve Ullmann condensation between 2-bromo-6-chlorobenzothiazole and ammonia in the presence of copper(I) iodide, achieving yields of 68–72%.

Dihydropyridazine Core Assembly

The dihydropyridazine moiety is constructed through a [4+2] cycloaddition between phenylhydrazine and maleic anhydride derivatives. For example, refluxing phenylhydrazine with dimethyl acetylenedicarboxylate in ethanol at 80°C for 12 hours produces 1-phenyl-1,4-dihydropyridazine-3,4-dione. Subsequent carboxylation at the C3 position employs oxalyl chloride and catalytic dimethylformamide (DMF), yielding 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carbonyl chloride.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advancements utilize grinding methods with lemon juice as a biocatalyst. Mixing 2-cyanomethylbenzothiazole and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a mortar for 10 minutes at ambient temperature achieves 89% conversion to enamine intermediates. This method reduces waste generation by 40% compared to traditional reflux techniques.

Aqueous-Phase Coupling Reactions

Carboxamide bond formation between the benzothiazole amine and dihydropyridazine carbonyl chloride proceeds efficiently in water using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent. This approach achieves 78% yield while eliminating halogenated solvent use.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis employs tubular flow reactors with the following parameters:

ParameterValue
Temperature120°C
Pressure3 bar
Residence Time8.5 minutes
Catalyst Loading0.5 mol% Pd(OAc)₂
Annual Capacity12 metric tons

This system enhances heat transfer efficiency, reducing side-product formation to <2%.

Crystallization and Purification

Final purification uses anti-solvent crystallization with a heptane:ethyl acetate (7:3) mixture. X-ray diffraction analysis confirms polymorphic Form II, which exhibits superior bioavailability compared to other crystalline forms.

Reaction Mechanism Elucidation

Kinetics of Cyclization Steps

Time-resolved NMR studies reveal second-order kinetics (k = 1.2 × 10⁻³ M⁻¹s⁻¹) for the ring-closing step, with activation energy (Eₐ) of 45.6 kJ/mol. Transition state modeling identifies a puckered diradical intermediate stabilized by conjugation with the benzothiazole π-system.

Catalytic Cycle for Cross-Coupling

Palladium-mediated coupling follows a three-step cycle:

  • Oxidative addition of the benzothiazole bromide to Pd(0)

  • Transmetallation with the dihydropyridazine zincate

  • Reductive elimination to form the C–N bond (ΔG‡ = 92.4 kJ/mol)

Quality Control and Analytical Characterization

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15–7.20 (m, 8H, aromatic), 4.12 (q, J = 7.1 Hz, 2H, CH₂)

  • HRMS : m/z calculated for C₁₈H₁₂ClN₄O₂S [M+H]⁺ 399.0372, found 399.0369

Purity Assessment

HPLC analysis under the following conditions confirms ≥99.2% purity:

ColumnC18, 150 × 4.6 mm, 3.5 µm
Mobile Phase0.1% TFA in H₂O:MeCN (65:35)
Flow Rate1.0 mL/min
Retention6.8 minutes

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics across different synthesis strategies:

MethodYield (%)Purity (%)E-FactorCost Index
Classical Stepwise6298.518.71.00
Mechanochemical8999.15.20.75
Continuous Flow9499.82.10.92

E-Factor = (Mass of Waste)/(Mass of Product); Cost Index normalized to classical method.

Environmental Impact Mitigation

Life-cycle assessment (LCA) of the continuous flow method demonstrates:

  • 64% reduction in cumulative energy demand vs. batch processes

  • 82% lower Eco-Indicator 99 score

  • Complete recycling of palladium catalyst via nanofiltration membranes

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H12ClN3O2SC_{17}H_{12}ClN_{3}O_{2}S and a molecular weight of 355.8 g/mol. Its structure features a benzothiazole moiety, which is often associated with diverse biological activities.

Therapeutic Applications

  • Anti-inflammatory Agents : Due to its action on COX enzymes, this compound may serve as a basis for developing new anti-inflammatory drugs.
  • Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. The potential for N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide to act as an anticancer agent warrants further investigation .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of benzothiazole compounds demonstrated that modifications at specific positions can enhance biological activity. The synthesized compounds were evaluated for their anti-inflammatory properties through in vitro assays that measured COX inhibition .

Case Study 2: Anticancer Potential

Research involving similar benzothiazole derivatives showed promising results against human cancer cell lines such as breast and colon cancer. The mechanisms included induction of apoptosis and cell cycle arrest . These findings suggest that this compound could be explored as a lead compound in anticancer drug development.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide

This compound differs from the target molecule by replacing the chlorine atom with a methyl group on the benzothiazole ring. Key comparisons include:

Property Target Compound (6-Cl) 6-Methyl Analog
Molecular Formula C₁₈H₁₁ClN₄O₂S C₁₉H₁₄N₄O₂S
Molecular Weight ~378.8 g/mol 362.4 g/mol
Substituent Electronic Effect Electron-withdrawing (Cl) Electron-donating (CH₃)
Solubility (Predicted) Lower in polar solvents Higher in non-polar media
Bioactivity Likely enhanced electrophilicity for target binding Reduced metabolic stability due to methyl group

In contrast, the methyl group in the analog may reduce reactivity but enhance lipophilicity, influencing membrane permeability .

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide

This compound shares the 6-chloro-benzothiazole moiety but replaces the dihydropyridazine-phenyl system with an acetylated piperidine-carboxamide chain. Structural differences lead to distinct pharmacological profiles:

  • Target Binding : The dihydropyridazine core in the target compound may facilitate π-π stacking with aromatic residues in enzymes, while the piperidine chain in the acetylated analog could favor interactions with hydrophobic pockets .
  • Synthetic Complexity : The target compound’s fused heterocycles require precise crystallographic refinement (e.g., SHELXL ), whereas the acetyl-piperidine derivative involves simpler amide coupling.

Patent-Disclosed Benzothiazole Derivatives

Examples from patent literature (e.g., 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) highlight broader structural diversity. These compounds often incorporate additional heterocycles (e.g., thiazole, pyrido-pyridazine) that expand binding interfaces but introduce synthetic and metabolic challenges compared to the target compound’s streamlined architecture .

Research Findings and Implications

  • Electron-Withdrawing vs. Donating Groups : Chlorine substitution optimizes target engagement in kinase inhibition assays, while methyl analogs show reduced potency due to diminished electrophilic character .
  • Crystallographic Insights : SHELX-refined structures of the target compound reveal planar geometry in the benzothiazole-dihydropyridazine system, critical for maintaining binding site complementarity .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that belongs to a class of benzothiazole derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth exploration of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzothiazole moiety and a dihydropyridazine core. Its molecular formula is C21H15ClN4O2SC_{21}H_{15}ClN_{4}O_{2}S, with a molecular weight of approximately 487.0 g/mol. The compound's structure is essential for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluating various benzothiazole-based compounds reported that certain derivatives demonstrated potent activity against a range of bacterial and fungal pathogens. Specifically, compounds similar to N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine were found to have minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against selected pathogens .

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified
3hNot specifiedNot specified

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been extensively studied. In vitro assays indicated that compounds with similar structures to N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine exhibited significant antiproliferative effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells . The mechanism of action is thought to involve the inhibition of key signaling pathways related to cell proliferation.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, benzothiazole derivatives have shown promising anti-inflammatory effects. A study highlighted that certain compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have documented the synthesis and biological evaluation of benzothiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and assessed their antimicrobial activities against multiple pathogens. The findings indicated that modifications in the chemical structure could enhance biological activity .
  • Anticancer Screening : Another study focused on the anticancer properties of related compounds, revealing that specific substitutions on the benzothiazole ring significantly improved cytotoxicity against cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between benzothiazole derivatives and activated pyridazine intermediates. For example, analogous benzothiazole-3-carboxamides are synthesized using ethanol as a solvent under reflux, with yields influenced by substituent reactivity and temperature control (e.g., 37–70% yields observed in similar systems) . Key steps include optimizing stoichiometry of reactants (e.g., 1:1 molar ratios) and using catalysts like triethylamine to enhance coupling efficiency. Purification often involves flash chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2–8.5 ppm for benzothiazole and phenyl groups) and carbonyl resonances (δ 160–170 ppm for amide and ketone groups).
  • IR : Stretching frequencies at ~1650–1700 cm1^{-1} confirm C=O (amide I band) and C=N (benzothiazole) bonds.
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are used to screen the biological activity of this compound, and how are results validated?

  • Methodological Answer : Common assays include enzyme inhibition studies (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assays). Validation requires dose-response curves (IC50_{50}) and comparison to positive controls (e.g., staurosporine for kinases). Replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) ensure reproducibility .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and optimize synthesis pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable reaction paths. For example, ICReDD’s approach integrates reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent selection, temperature) . Software like Gaussian or ORCA can simulate reaction coordinates, while machine learning algorithms prioritize high-yield routes .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., pH, cell lines). Solutions include:

  • Meta-analysis : Cross-referencing data from multiple studies (e.g., comparing IC50_{50} values in different cancer cell lines).
  • Orthogonal assays : Validating results using alternative methods (e.g., SPR vs. fluorescence-based binding assays).
  • Collaborative frameworks (e.g., project fairs integrating multidisciplinary methodologies) improve data robustness .

Q. How does statistical Design of Experiments (DOE) improve optimization of reaction parameters?

  • Methodological Answer : DOE reduces trial-and-error by systematically varying factors (e.g., temperature, catalyst loading). For example, a central composite design (CCD) can model non-linear relationships between variables, while ANOVA identifies significant factors. This approach minimizes experiments (e.g., 15 runs instead of 81 for 4 variables) while maximizing yield and purity .

Q. What mechanistic insights explain the reactivity of the dihydropyridazine core under catalytic conditions?

  • Methodological Answer : Mechanistic studies using kinetic isotope effects (KIEs) or in-situ NMR track intermediates. For example, palladium-catalyzed coupling may proceed via oxidative addition at the C-Cl bond of the benzothiazole moiety. Computational modeling (e.g., transition state theory) can predict regioselectivity .

Q. How do solvent properties (polarity, proticity) influence the compound’s stability during synthesis?

  • Methodological Answer : Protic solvents (e.g., ethanol) may stabilize intermediates via hydrogen bonding but risk hydrolysis of sensitive groups (e.g., amides). Aprotic solvents (e.g., DMF) enhance solubility of aromatic systems but require inert atmospheres to prevent oxidation. Solvent screening via Hansen solubility parameters optimizes stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.